molecular formula C16H19NO3 B177950 4-(1-Adamantyl)-2-nitrophenol CAS No. 1459-49-0

4-(1-Adamantyl)-2-nitrophenol

Cat. No.: B177950
CAS No.: 1459-49-0
M. Wt: 273.33 g/mol
InChI Key: DPVIOSXCEWUDET-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-2-nitrophenol is a chemical compound that features an adamantyl group attached to a nitrophenol moiety The adamantyl group is a bulky, diamond-like structure that imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-2-nitrophenol typically involves the nitration of 4-(1-Adamantyl)phenol. The process can be summarized as follows:

    Starting Material: 4-(1-Adamantyl)phenol.

    Nitration Reaction: The phenol is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2-position of the phenol ring.

    Isolation and Purification: The resulting this compound is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers, respectively.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine or sodium hydroxide).

    Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products

    Reduction: 4-(1-Adamantyl)-2-aminophenol.

    Substitution: Various esters or ethers depending on the substituent introduced.

    Oxidation: 4-(1-Adamantyl)-2-benzoquinone.

Scientific Research Applications

4-(1-Adamantyl)-2-nitrophenol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Materials Science: The adamantyl group imparts rigidity and thermal stability, making the compound useful in developing high-performance materials and polymers.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and biochemical pathways involving phenolic and nitro groups.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Adamantyl)phenol: Lacks the nitro group, making it less reactive in redox reactions.

    4-(1-Adamantyl)-2-aminophenol: The reduced form of 4-(1-Adamantyl)-2-nitrophenol, with different chemical reactivity and potential biological activity.

    4-(1-Adamantyl)benzoquinone: An oxidized derivative with distinct redox properties.

Uniqueness

This compound is unique due to the presence of both the adamantyl group and the nitrophenol moiety. This combination imparts a balance of stability, reactivity, and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(1-adamantyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15-2-1-13(6-14(15)17(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVIOSXCEWUDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387921
Record name 4-(1-adamantyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-49-0
Record name 4-(1-adamantyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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